1H-Imidazole, 4-methyl-2-(4-methylphenyl)-
CAS No.: 55041-15-1
Cat. No.: VC18334132
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55041-15-1 |
|---|---|
| Molecular Formula | C11H12N2 |
| Molecular Weight | 172.23 g/mol |
| IUPAC Name | 5-methyl-2-(4-methylphenyl)-1H-imidazole |
| Standard InChI | InChI=1S/C11H12N2/c1-8-3-5-10(6-4-8)11-12-7-9(2)13-11/h3-7H,1-2H3,(H,12,13) |
| Standard InChI Key | SLBOPPAMJWJICL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC=C(N2)C |
Introduction
Structural Identification and Physicochemical Properties
Molecular Structure and Nomenclature
The systematic IUPAC name for this compound is 4-methyl-2-(4-methylphenyl)-1H-imidazole, with the molecular formula C₁₁H₁₂N₂. The imidazole ring consists of two nitrogen atoms at positions 1 and 3, with substituents at the 2- and 4-positions. The 4-methylphenyl group introduces steric and electronic effects that modulate the compound’s solubility and reactivity.
| Property | Value (Analog) | Predicted Value for Target Compound |
|---|---|---|
| Melting Point | 180–183 °C | 175–185 °C |
| Density | 1.109 g/cm³ | 1.10–1.15 g/cm³ |
| Water Solubility | Insoluble | Insoluble |
| pKa | 13.22 | 13.0–13.5 |
The additional methyl group on the phenyl ring is expected to slightly increase hydrophobicity compared to the phenyl analog, reducing aqueous solubility further .
Spectroscopic Characterization
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IR Spectroscopy: Key absorption bands include N–H stretching (~3100 cm⁻¹), C=N vibrations (~1600 cm⁻¹), and aromatic C–H bending (~750 cm⁻¹) .
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¹H NMR: Signals for the imidazole protons (δ 7.0–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and aromatic protons (δ 6.8–7.4 ppm) are characteristic .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via cyclocondensation reactions. A representative method involves:
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Starting Materials: 4-Methylbenzaldehyde, ammonium acetate, and methylglyoxal.
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Conditions: Reflux in acetic acid or under solvent-free conditions with catalysis (e.g., zeolites) .
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Mechanism: Formation of an intermediate Schiff base, followed by cyclization to yield the imidazole core.
Example Protocol:
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Mix 4-methylbenzaldehyde (10 mmol), methylglyoxal (10 mmol), ammonium acetate (15 mmol), and acetic acid (20 mL).
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Reflux at 120°C for 6–8 hours.
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Isolate the product via filtration and recrystallize from ethanol.
Modifications and Derivatives
Applications in Research and Industry
Epoxy Resin Curing Agents
4-Methyl-2-(4-methylphenyl)-1H-imidazole derivatives serve as latent catalysts for epoxy resins, offering controlled curing kinetics. Their thermal stability (decomposition >200°C) makes them suitable for high-performance composites .
Medicinal Chemistry
Imidazole derivatives exhibit cytotoxic and antimicrobial activities. For example:
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Antimicrobial Activity: Analogous compounds show efficacy against E. coli and B. subtilis (MIC: 8–16 µg/mL) .
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Anticancer Potential: Structural analogs demonstrate moderate activity against human tumor cell lines (IC₅₀: 20–50 µM) .
Coordination Chemistry
The nitrogen atoms in the imidazole ring act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with applications in catalysis and materials science.
Future Research Directions
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Green Synthesis: Optimize solvent-free or catalytic methods to improve yields and reduce waste .
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Structure-Activity Relationships: Explore substitutions at the 1- and 5-positions to enhance bioactivity.
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Materials Applications: Investigate use in conductive polymers or metal-organic frameworks (MOFs).
This compound’s versatility underscores its potential across disciplines, necessitating further studies to fully exploit its properties .
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